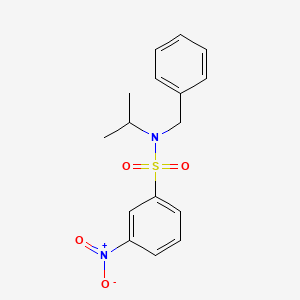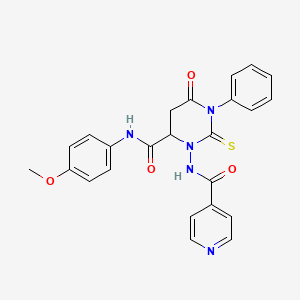
5-(2,4-dichlorophenyl)-3-(2-furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
Übersicht
Beschreibung
5-(2,4-dichlorophenyl)-3-(2-furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DFP-10825 and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been the subject of various scientific research studies due to its potential applications in different fields. One of the significant applications of DFP-10825 is in the development of novel anti-inflammatory drugs. Studies have shown that DFP-10825 exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, DFP-10825 has been shown to have potential applications in the treatment of cancer, as it induces apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of DFP-10825 is not fully understood. However, studies have shown that it inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB). Additionally, DFP-10825 induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
DFP-10825 has been shown to have significant biochemical and physiological effects. Studies have shown that it exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, DFP-10825 induces apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
DFP-10825 has several advantages and limitations for lab experiments. One of the significant advantages is its potent anti-inflammatory activity, which makes it an ideal candidate for the development of novel anti-inflammatory drugs. Additionally, DFP-10825 induces apoptosis in cancer cells, making it a potential candidate for the development of novel cancer therapies. However, one of the limitations of DFP-10825 is its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
DFP-10825 has several potential future directions, including the development of novel anti-inflammatory drugs and cancer therapies. Additionally, further studies are needed to understand the mechanism of action of DFP-10825 fully. Furthermore, studies are needed to investigate the potential applications of DFP-10825 in other fields, such as neurodegenerative diseases and autoimmune disorders.
Conclusion
In conclusion, DFP-10825 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This paper has discussed the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DFP-10825. Further studies are needed to fully understand the potential applications of DFP-10825 in various fields.
Eigenschaften
IUPAC Name |
3-(2,4-dichlorophenyl)-5-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-22(19,20)18-13(10-5-4-9(15)7-11(10)16)8-12(17-18)14-3-2-6-21-14/h2-7,13H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWQZWDCSWXVNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CO2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796015 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B4104368.png)
![3-{[isopropyl(methyl)amino]methyl}-N-(3-methoxyphenyl)benzamide](/img/structure/B4104371.png)
![4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-[4-(methylthio)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4104378.png)
![2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylbenzamide](/img/structure/B4104380.png)
![6,7-dimethoxy-3,3-dimethyl-9-[4-(methylthio)phenyl]-3,4,9,10-tetrahydro-1(2H)-acridinone](/img/structure/B4104390.png)
![4-(1,3-benzodioxol-5-yl)-1-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenoxy)-2-azetidinone](/img/structure/B4104392.png)


![4-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1,3-dihydro-2H-1,5-benzodiazepin-2-one](/img/structure/B4104409.png)
![N-{[(4-chloro-2-nitrophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B4104413.png)

![2-{[4-(3,4-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4104431.png)
![2-bromo-N-{5-[(4-{[(2-fluorophenyl)amino]carbonyl}benzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4104434.png)
